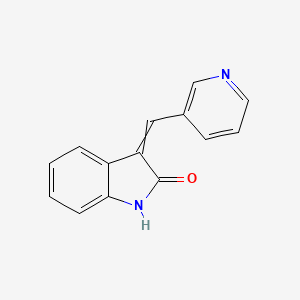
3-(3-Pyridylmethylidene)-2-indolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyridylmethylidene)-2-indolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-Inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of PMID, particularly in the context of colitis. A notable study demonstrated that PMID treatment significantly reduced the severity of dextran sodium sulfate (DSS)-induced colitis in murine models. The findings indicated that PMID pretreatment led to:
- Reduction in Body Weight Loss : Mice treated with PMID experienced less weight loss compared to control groups.
- Shortened Colon Length : The colon length was preserved in PMID-treated mice, indicating less damage.
- Decreased Disease Activity Index : A significant reduction in disease activity was observed.
Histopathological analyses revealed that PMID pretreatment attenuated inflammation, as evidenced by reduced levels of proinflammatory markers such as TNF-α, IFN-γ, and IL-6 in colon tissues .
Table 1: Effects of PMID on DSS-Induced Colitis
| Parameter | Control Group | PMID Treatment |
|---|---|---|
| Body Weight Loss (%) | 15% | 5% |
| Colon Length (cm) | 6.5 | 8.0 |
| Disease Activity Index | 4.0 | 1.5 |
| TNF-α Levels (pg/mL) | 200 | 50 |
Anticancer Activity
Beyond its anti-inflammatory properties, PMID has also been evaluated for its anticancer potential. Research indicates that compounds related to indolinone derivatives exhibit broad-spectrum anticancer activity against various human cancer cell lines, including:
- Colon Cancer : Studies have shown that PMID can inhibit the proliferation of colon cancer cells.
- Breast Cancer : Efficacy against triple-negative breast cancer has been noted.
- Lung Cancer : The compound has demonstrated activity against non-small cell lung cancer cells.
Table 2: Anticancer Activity of PMID
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Colon Cancer | HCT116 | 15 |
| Breast Cancer | MDA-MB-468 | 10 |
| Lung Cancer | A549 | 12 |
Case Studies and Clinical Relevance
The therapeutic implications of PMID extend into clinical settings where its anti-inflammatory and anticancer properties could be harnessed for treating conditions like ulcerative colitis and various cancers. For instance, a study highlighted the potential use of PMID as a novel therapeutic agent for managing inflammatory bowel diseases by mitigating oxidative stress and inflammation .
属性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(pyridin-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17) |
InChI 键 |
ALVGMCFQOGIUFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 |
同义词 |
3-(3-pyridylmethylidene)-2-indolinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















